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molecular formula C9H8FNO3 B6170675 N-(2-Fluoro-phenyl)-malonamic acid CAS No. 148356-13-2

N-(2-Fluoro-phenyl)-malonamic acid

Cat. No. B6170675
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093264B2

Procedure details

To a suspension of 2-fluorobenzeneamine (1 mL, 7.80 mmol) in DCM (78 mL) was added TMSCl (0.99 mL, 7.80 mmol) at RT [Rigo, B.; Fasseur, D.; Cauliez, P. and Couturier, D. Tetrahedron Lett.; 30; 23; 1989; 3073-3076.]. The reaction mixture was stirred for 30 min then 2,2-dimethyl-1,3-dioxane-4,6-dione (1.12 g, 7.80 mmol) was added and the combined mixture was stirred overnight. The solvent was removed under reduced pressure and the residue was dissolved in NaHCO3 solution, which was washed with EtOAc. The organic phase was discarded and the aqueous phase was acidified with conc. HCl to pH˜3, extracted with EtOAc; extract was dried (anhydrous Na2SO4) and concentrated. The residue was purified by flash chromatography (eluent CHCl3/MeOH/AcOH 8:1:0.1) to afford the acid 29 (0.4 g, 26% yield) as a white solid. 1H NMR (DMSO-d6) δ (ppm): 12.67 (s, broad, 1H), 9.95 (s, 1H), 7.95 (m, 1H), 7.25 (m, 1H), 7.12 (m, 1H), 3.43 (s, 2H). MS (m/z): 198.0 (M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].C[Si](Cl)(C)C.CC1(C)[O:20][C:19](=O)[CH2:18][C:17](=[O:22])[O:16]1>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:19](=[O:20])[CH2:18][C:17]([OH:22])=[O:16]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)N
Name
Quantity
78 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the combined mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in NaHCO3 solution
WASH
Type
WASH
Details
which was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluent CHCl3/MeOH/AcOH 8:1:0.1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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